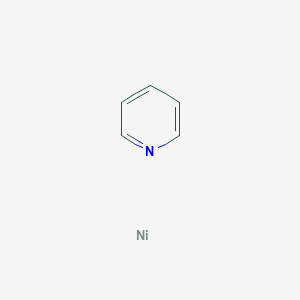

Nickel--pyridine (1/1)

Descripción

Historical Context of Nickel-Pyridine Coordination Chemistry

The exploration of nickel-pyridine complexes dates back to the foundational period of coordination chemistry in the late 19th and early 20th centuries. Pyridine (B92270), first isolated in 1849, quickly became a subject of interest as a ligand due to its nitrogen atom's lone pair of electrons, which can readily form coordinate bonds with metal ions. Early pioneers like Alfred Werner laid the theoretical groundwork for understanding these interactions.

Systematic synthesis and characterization of nickel-pyridine complexes gained momentum in the mid-20th century. smolecule.com These initial studies were largely driven by a desire to understand their magnetic and spectroscopic properties. A notable early example involved the reaction of nickel(II) chloride hexahydrate with pyridine in ethanol, which was found to form complexes with varying stoichiometries, including those with multiple pyridine ligands. smolecule.com These foundational investigations established pyridine as a versatile ligand capable of stabilizing nickel in various oxidation states, including Ni(0), Ni(I), and Ni(II). smolecule.com

Significance of Nickel--Pyridine (1/1) Stoichiometry in Metal-Ligand Interactions

While nickel can coordinate with multiple pyridine molecules, the 1:1 stoichiometry holds particular importance. This specific ratio often implies the presence of other ligands in the coordination sphere, leading to mixed-ligand complexes with unique properties. The 1:1 complex is distinct from more saturated counterparts, such as those with four (tetrakis) or six (hexakis) pyridine ligands. smolecule.com This lower coordination number can leave coordination sites on the nickel atom available, influencing its reactivity and allowing for specific interactions with substrates in catalytic processes. smolecule.com This structural feature is often crucial for the complex's ability to participate in reactions like oxidative addition and reductive elimination, which are fundamental steps in many catalytic cycles.

Fundamental Principles of Nickel-Nitrogen Coordination in Pyridine Ligands

The bond between the nickel atom and the nitrogen atom of the pyridine ligand is a classic example of a coordinate covalent bond. The nitrogen atom acts as a Lewis base, donating its lone pair of electrons to the nickel ion, which acts as a Lewis acid. Pyridine is considered a weak π-acceptor ligand, meaning it can accept some electron density back from the metal into its π* orbitals, a phenomenon known as back-bonding. wikipedia.org This interaction strengthens the metal-ligand bond.

The geometry of the resulting complex is influenced by several factors, including the oxidation state of the nickel and the nature of other ligands present. Nickel(II) (a d⁸ ion) complexes, for instance, can adopt square planar, tetrahedral, or octahedral geometries. wikipedia.orgjscimedcentral.com The Ni-N bond lengths in these complexes typically range from 1.85 to 2.10 Å. smolecule.com Spectroscopic techniques are invaluable for probing the electronic interactions within these complexes. For example, in infrared (IR) spectroscopy, the stretching vibrations of the coordinated pyridine ring shift compared to free pyridine, providing evidence of the metal-ligand bond. smolecule.com

Overview of Research Trajectories for Nickel--Pyridine (1/1) Complexes

Research into nickel-pyridine complexes has evolved significantly over the decades. Initial work focused on their synthesis and the characterization of their fundamental magnetic and spectroscopic properties. smolecule.comrsc.org The field then expanded to explore their diverse structural chemistry, revealing a range of coordination geometries. smolecule.comresearchgate.net

More recently, the focus has shifted towards the application of these complexes, particularly in catalysis. smolecule.commdpi.com Nickel's relatively low cost compared to precious metals like palladium has driven research into its use in cross-coupling reactions for forming carbon-carbon and carbon-heteroatom bonds. mdpi.comuniovi.es Current research often involves the design of sophisticated pyridine-based ligands to fine-tune the electronic and steric properties of the nickel center, thereby enhancing catalytic activity and selectivity. researchgate.nettandfonline.com This includes the development of pincer-type ligands where a central aromatic ring is flanked by two coordinating pyridine groups. mdpi.com

Scope and Objectives of Current Research on Nickel--Pyridine (1/1)

Contemporary research on nickel-pyridine (1/1) complexes is largely driven by the pursuit of efficient and sustainable chemical transformations. A major objective is the development of novel catalysts for a variety of organic reactions, including:

Cross-coupling reactions: Creating new carbon-carbon bonds, a fundamental process in the synthesis of pharmaceuticals and advanced materials. mdpi.comacs.org

Hydrogenation and transfer hydrogenation: Adding hydrogen to unsaturated molecules, an important industrial process. researchgate.net

Polymerization and oligomerization of olefins: Converting simple alkenes into valuable polymers and other chemical feedstocks. rsc.orgresearchgate.net

Electrocatalysis: Using electricity to drive chemical reactions, such as the production of hydrogen from water. researchgate.netacs.org

To achieve these goals, researchers are focused on synthesizing and characterizing new nickel-pyridine complexes with tailored ligand architectures. tandfonline.commdpi.com This involves detailed mechanistic studies to understand how these catalysts function at a molecular level, often employing a combination of experimental techniques and computational modeling. mdpi.comresearchgate.net The ultimate aim is to design highly active, selective, and robust catalysts that can operate under mild conditions.

Interactive Data Tables

Synthesis Methods for Nickel-Pyridine Complexes

| Synthesis Method | Description |

| Direct Coordination | Mixing nickel salts (e.g., nickel(II) chloride) with pyridine under controlled conditions. smolecule.comjscimedcentral.com |

| Solvothermal Methods | Heating a mixture of nickel salts and pyridine in a solvent under pressure to improve crystallization. smolecule.com |

| Electrochemical Methods | Utilizing electrochemical routes for precise control over reaction conditions. smolecule.com |

| Transmetalation | Transferring a ligand from another metal complex (e.g., an Ag(I) complex) to nickel. mdpi.com |

| Base-Assisted Nickelation | Using a base to facilitate the C-H activation of a ligand and its coordination to nickel. mdpi.com |

Spectroscopic and Structural Data for Nickel-Pyridine Complexes

| Technique | Observation | Significance |

| Infrared (IR) Spectroscopy | Shift in pyridine ring vibrations upon coordination. smolecule.comasianpubs.org | Confirms metal-ligand bonding. |

| X-ray Crystallography | Determines precise bond lengths, bond angles, and coordination geometry (e.g., square planar, octahedral). researchgate.nettandfonline.com | Provides detailed structural information. |

| NMR Spectroscopy | Paramagnetic Ni(II) complexes often result in broadened signals. smolecule.commdpi.com | Can provide information about the electronic structure and ligand environment. |

| UV-Vis Spectroscopy | Shows d-d transitions characteristic of the nickel ion's coordination environment. bohrium.com | Elucidates the electronic properties of the complex. |

| X-ray Photoelectron Spectroscopy (XPS) | Binding energies of Ni 2p and N 1s electrons confirm coordination. smolecule.com | Provides information on the electronic state and chemical environment of the atoms. |

Structure

3D Structure of Parent

Propiedades

Número CAS |

568550-22-1 |

|---|---|

Fórmula molecular |

C5H5NNi |

Peso molecular |

137.79 g/mol |

Nombre IUPAC |

nickel;pyridine |

InChI |

InChI=1S/C5H5N.Ni/c1-2-4-6-5-3-1;/h1-5H; |

Clave InChI |

SSDIIKNSUCERSG-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC=C1.[Ni] |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways for Nickel Pyridine 1/1 Complex Formation

Direct Synthesis Routes for Monopyridine Nickel Complexes

Direct synthesis involves the straightforward reaction between a nickel source and the pyridine (B92270) ligand. These methods are fundamental in coordination chemistry and can be broadly categorized into solution-phase and solid-state techniques.

Solution-phase synthesis is the most common method for preparing nickel-pyridine complexes. This approach involves dissolving a nickel(II) salt and pyridine in a suitable solvent, followed by heating or stirring to facilitate the reaction. The complex typically precipitates upon cooling or after a period of reflux.

A representative method involves dissolving nickel(II) chloride hexahydrate (NiCl₂·6H₂O) in a warm solvent, such as ethanol. jscimedcentral.comjscimedcentral.com Pyridine is then added to this solution, often dropwise, leading to an immediate color change. scispace.com The reaction mixture is then heated under reflux for a period, typically a couple of hours, to ensure complete reaction. jscimedcentral.comjscimedcentral.com After reflux, the solution is allowed to cool, often overnight, during which time the complex crystallizes and can be isolated by filtration. jscimedcentral.comjscimedcentral.comscispace.com The resulting product is then washed with the solvent to remove any unreacted starting materials and dried under a vacuum. jscimedcentral.comscispace.com The final product's color can vary, with reports of both dark green and light yellow solids, depending on the specific stoichiometry and crystalline form obtained. jscimedcentral.comscispace.com

| Reactants | Solvent | Reaction Conditions | Product | Reference |

| Nickel(II) chloride hexahydrate, Pyridine | Ethanol | Reflux for 2 hours, cool overnight | Dark green solid | jscimedcentral.comjscimedcentral.com |

| Nickel(II) chloride, Pyridine | Ethanol | Stir for 2-3 hours, reflux for 10 hours, stand for 30 hours | Light yellow microcrystalline powder | scispace.com |

| Nickel(II) nitrate (B79036), Pyridine, Sodium azide | Aqueous | Warm on a water bath, stand for 48 hours | Green crystals (dimeric form) | asianpubs.org |

Solid-state synthesis, particularly mechanochemistry, offers a solvent-free alternative for the preparation of nickel-pyridine complexes. rsc.org This technique involves the direct grinding of solid reactants, using mechanical force to initiate chemical reactions. Mechanosynthesis can lead to the formation of products that may not be accessible through solution-based methods and provides a controllable platform for discovering new chemical reactivity. rsc.org

In the context of nickel-pyridine systems, mechanochemical methods have been successfully employed for the synthesis of pyridine-functionalized N-heterocyclic carbene (NHC) nickel(II) complexes. rsc.org The process involves grinding a nickel(II) salt, such as nickel(II) acetate tetrahydrate (Ni(OAc)₂·4H₂O), with the appropriate pyridine-containing ligand in a mortar and pestle. rsc.org This method has demonstrated good selectivity and step-wise control over the reaction, allowing for the isolation of reaction intermediates. rsc.org While direct synthesis of a simple Nickel--pyridine (1/1) complex via this method is not extensively detailed, the principles of mechanochemistry are applicable for forming coordination bonds between nickel and pyridine-based ligands in the solid state. rsc.orgamanote.com

Precursor Chemistry and Ligand Exchange Reactions in Nickel--Pyridine (1/1) Synthesis

The nature of the nickel precursor and the reaction environment plays a crucial role in determining the final product. The choice of anion in the nickel salt can influence the coordination geometry, while specialized techniques like solvothermal synthesis can create unique structural motifs.

Various nickel(II) salts serve as precursors for the synthesis of nickel-pyridine complexes. The anion of the salt can either remain as a counter-ion or participate directly in the coordination sphere of the final complex. Common precursors include nickel(II) chloride (NiCl₂), nickel(II) nitrate (Ni(NO₃)₂), nickel(II) perchlorate (B79767) (Ni(ClO₄)₂), and nickel(II) carboxylates. scispace.comasianpubs.orgtandfonline.comnih.gov

For instance, the reaction of nickel(II) nitrate with pyridine and sodium azide results in a dimeric complex where the azide ion is coordinated to the nickel center. asianpubs.org Similarly, using nickel(II) perchlorate in acetonitrile can yield a complex where acetonitrile molecules initially coordinate to the nickel and can be subsequently replaced by pyridine ligands. nih.gov Dichlorotetrakis(pyridine)nickel(II) ([NiCl₂(py)₄]) is another valuable precursor, particularly in organonickel chemistry, where it can react with Grignard reagents in the presence of excess pyridine to form dialkyl derivatives. rsc.orgwikipedia.org The choice of precursor can thus direct the synthesis towards complexes with specific geometries and reactivities.

Solvothermal and hydrothermal synthesis are powerful methods for preparing crystalline coordination polymers, including those involving nickel and pyridine-based ligands. mdpi.comacs.org These techniques involve heating the reactants in a sealed vessel (an autoclave) in the presence of a solvent (water for hydrothermal, an organic solvent for solvothermal) at temperatures above the solvent's boiling point. mdpi.comacs.org The elevated temperature and pressure facilitate the dissolution of reactants and the self-assembly of crystalline products upon slow cooling. acs.org

Green Chemistry Principles in Nickel--Pyridine (1/1) Synthesis

The growing emphasis on sustainable chemistry has prompted the development of more environmentally friendly methods for synthesizing chemical compounds, including nickel-pyridine complexes. ijarsct.co.innih.gov Green chemistry principles focus on reducing waste, minimizing the use of hazardous substances, and improving energy efficiency. mdpi.comnih.gov

Key green approaches applicable to nickel-pyridine synthesis include:

Microwave-Assisted Synthesis: This technique utilizes microwave irradiation to rapidly heat the reaction mixture, often leading to significantly shorter reaction times, higher yields, and purer products compared to conventional heating methods. ijarsct.co.innih.gov It is considered an energy-efficient tool that can reduce the use of hazardous solvents. nih.gov

Solvent-Free and Solid-State Reactions: As discussed, mechanochemistry provides a solvent-free pathway for synthesis by grinding reactants together. rsc.orgijarsct.co.in This approach minimizes waste generation associated with organic solvents. ijarsct.co.in

Use of Greener Solvents: When solvents are necessary, the use of environmentally benign options like water or ethanol is preferred over more hazardous organic solvents. jscimedcentral.commdpi.comresearchgate.net

Catalysis: The development of catalytic routes, particularly using abundant and less toxic metals like nickel, aligns with green chemistry principles by enabling efficient transformations under mild conditions. ijarsct.co.inmdpi.com

These strategies contribute to making the synthesis of nickel-pyridine complexes more sustainable and economical. nih.gov

Solvent-Free Synthetic Methods

Solvent-free synthesis offers significant advantages by reducing chemical waste, lowering costs, and simplifying product isolation. These methods are central to the principles of green chemistry. One prominent solvent-free approach is mechanochemistry, which utilizes mechanical force to induce chemical reactions in the solid state. For instance, pyridine-functionalized N-heterocyclic carbene nickel complexes have been successfully synthesized by grinding the solid reactants, such as benzimidazolium salts and Ni(OAc)₂·4H₂O, together in an agate mortar. rsc.org This technique not only eliminates the need for solvents but can also provide a controllable platform for discovering new chemical reactivity and isolating intermediates that are not observable in solution-based methods. rsc.org

Another approach combines solvent-free conditions with microwave irradiation. In one example, Ni(II) complexes were prepared by mixing solid [Ni(OH)₂]·xH₂O with a pyridine derivative (6-chloro-2-hydroxypyridine) and applying a microwave pulse of 150 W, maintaining the reaction at 150°C for 10 minutes. ub.edu This method highlights the potential for rapid, solventless synthesis under controlled temperature conditions.

Microwave-Assisted and Mechanochemical Synthesis

Microwave-assisted and mechanochemical techniques represent significant advancements in the synthesis of coordination complexes, offering enhanced reaction rates and yields compared to conventional methods.

Microwave-Assisted Synthesis (MAS) Microwave-assisted synthesis is recognized for its ability to dramatically reduce reaction times, often from hours to mere minutes. nih.govresearchgate.net This rapid heating can lead to higher product yields and selectivity. nih.gov Studies comparing conventional heating with MAS for the synthesis of Ni(II) complexes with pyridine-related ligands have shown that the microwave method is significantly more efficient. For example, a reaction that required 45 minutes using a conventional water bath was completed in 4-7 minutes under microwave irradiation, with the yield increasing to 90%. researchgate.netsdiarticle4.com The general procedure involves combining the nickel salt and ligands in a suitable solvent (or in some cases, solvent-free) and exposing the mixture to microwave irradiation. researchgate.netsdiarticle4.com This approach is considered more convenient, easier, and eco-friendly due to reduced energy consumption and, often, a decrease in the amount of solvent required. nih.govresearchgate.netsdiarticle4.com

| Parameter | Conventional Method | Microwave-Assisted Method |

|---|---|---|

| Reaction Time | ~45 minutes | 4-7 minutes |

| Yield | Lower | High (~90%) |

| Energy Consumption | Higher | Lower |

| Environmental Impact | Higher solvent/energy use | Eco-friendly |

Mechanochemical Synthesis Mechanochemistry, or ball-milling, provides a solvent-free alternative for synthesizing coordination complexes. This high-energy grinding technique has been used to prepare pyridine-containing iron(II) photosensitizers in a one-pot, two-step process with high yields (73–99%). rsc.org The same principles are applicable to nickel complexes. The process involves placing the reactants in a milling jar with grinding balls and subjecting them to high-frequency vibration or rotation. rsc.org This method has been shown to be highly effective for the stepwise synthesis of pyridine-functionalized carbene nickel complexes, offering good selectivity and control over the reaction pathway. rsc.org A key advantage is the drastic reduction in reaction time and the complete elimination of bulk solvent use during the reaction, which simplifies work-up and reduces waste. rsc.org

Control over Stoichiometry and Purity in Nickel-Pyridine (1/1) Complex Preparation

Achieving the desired 1:1 stoichiometry and high purity is critical in the synthesis of coordination compounds. This requires precise control over reaction conditions and effective purification techniques.

The stoichiometry of the final complex is primarily dictated by the molar ratios of the starting materials. For example, the synthesis of [Ni(C₅H₅N)₂Cl₂] involves the reaction of 0.1 moles of NiCl₂ with 0.1 moles of pyridine. scispace.com However, an excess of a ligand like pyridine may be used to drive a reaction to completion, followed by the careful, stoichiometric addition of another reagent to form the final product. asianpubs.org The specific reaction conditions can also influence the resulting structure and stoichiometry, sometimes leading to the formation of multiple complexes from the same reaction mixture. tandfonline.com

Purification is essential for removing unreacted starting materials, byproducts, and impurities. Common methods employed in the purification of nickel-pyridine complexes include:

Washing: The crude product is typically washed with a suitable solvent to remove soluble impurities. Washing with redistilled ethanol until the filtrate becomes colorless is a documented procedure. scispace.com

Recrystallization: This is a powerful technique for purifying solid compounds. The crude complex is dissolved in a minimum amount of a hot solvent (e.g., ethanol) and allowed to cool slowly, causing the formation of pure crystals. scispace.comjscimedcentral.com

Drying: To ensure the final product is free of residual solvent, it is often dried under vacuum, for instance, in a vacuum desiccator over a drying agent like silica (B1680970) gel. scispace.com

The purity and structure of the synthesized complex are confirmed through various analytical techniques. These include elemental analysis, which compares the experimentally determined elemental composition (C, H, N, Ni) to the theoretical values, as well as spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy. scispace.comjscimedcentral.com

| Control Aspect | Method/Technique | Purpose | Reference |

|---|---|---|---|

| Stoichiometry | Molar Ratio Control | Ensures reactants are present in the correct proportions for the desired product. | scispace.com |

| Stoichiometric Addition | Allows for precise control in multi-step reactions. | asianpubs.org | |

| Purity | Washing | Removes unreacted starting materials and soluble byproducts. | scispace.com |

| Recrystallization | Separates the complex from impurities based on differences in solubility. | scispace.comjscimedcentral.com | |

| Analytical Characterization (e.g., Elemental Analysis, IR, NMR) | Confirms the elemental composition and molecular structure of the final product. | scispace.comjscimedcentral.com |

Scale-Up Considerations for Nickel-Pyridine (1/1) Complex Production

Transitioning the synthesis of a nickel-pyridine complex from a laboratory scale to industrial production involves several key considerations to ensure the process is efficient, economical, and environmentally sustainable.

One of the primary factors is the choice of synthetic method. For large-scale manufacturing, processes must be high-yielding, reproducible, and utilize cost-effective starting materials. ub.edupostapplescientific.com Catalytic processes are often favored in industrial settings for their efficiency. postapplescientific.comresearchgate.net

Modern, green synthetic methods are particularly attractive for scale-up.

Microwave-Assisted Synthesis: The significant reduction in reaction time offered by microwave heating can dramatically increase plant throughput, a critical factor in industrial production. researchgate.netsdiarticle4.com

Solvent-Free Methods: Mechanochemical and other solvent-free syntheses reduce the costs and environmental impact associated with solvent purchase, handling, and disposal. ub.edursc.org

Structural Elucidation and Coordination Environment Analysis of Nickel Pyridine 1/1

Single-Crystal X-ray Diffraction for Defining Nickel--Pyridine Architectures

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For nickel-pyridine complexes, SCXRD provides unparalleled insight into the coordination at the metal center, the orientation of the pyridine (B92270) ligands, and the packing of molecules within the crystal lattice.

Determination of Coordination Geometry at the Nickel Center

In the archetypal complex trans-[NiCl2(py)4], single-crystal X-ray diffraction studies reveal a six-coordinate nickel(II) ion. The coordination environment is a distorted octahedron acs.org. The central nickel atom is bonded to four nitrogen atoms from four individual pyridine ligands and two chloride ions.

The four pyridine ligands occupy the equatorial positions of the octahedron, forming a square-planar arrangement around the nickel ion. The two chloride ligands are located at the axial positions, resulting in a trans configuration. This geometry is common for many tetrakis(pyridine) metal dihalide complexes wikipedia.org. The Ni(II) ion, with its d⁸ electron configuration, frequently adopts octahedral or square planar geometries jscimedcentral.com. In this case, the octahedral geometry is achieved by the coordination of the two axial chloride ions.

Key structural parameters, such as bond lengths and angles, derived from SCXRD data provide a quantitative description of the coordination sphere.

Table 1: Selected Crystallographic and Coordination Geometry Data for trans-[NiCl2(py)4]

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Coordination Geometry | Distorted Octahedral |

| Ni-N (Pyridine) Bond Length | ~2.12 Å |

| Ni-Cl Bond Length | ~2.46 Å |

| N-Ni-N Angle (cis) | ~90° |

| N-Ni-Cl Angle | ~90° |

| Cl-Ni-Cl Angle (trans) | 180° |

Note: Bond lengths are approximate values and can vary slightly between different crystallographic studies.

Analysis of Intermolecular Interactions and Packing Arrangements

The primary intermolecular forces at play include:

π-π Stacking: The aromatic pyridine rings of adjacent complex molecules can interact through π-π stacking. rsc.orgresearchgate.netacs.org This occurs when the electron-rich π systems of the rings align, contributing to the cohesive energy of the crystal. These interactions can be arranged in either a face-to-face or an offset (edge-to-face) fashion. The distances between interacting rings are typically in the range of 3.3 to 3.8 Å.

C-H···π Interactions: Hydrogen atoms on the pyridine rings can interact with the π-electron cloud of a neighboring pyridine ring. These weak hydrogen bonds further stabilize the crystal packing. mdpi.com

Hydrogen Bonding: While the primary complex trans-[NiCl2(py)4] lacks classic hydrogen bond donors, related structures containing coordinated water molecules or other protic ligands exhibit extensive O-H···O, N-H···O, or O-H···Cl hydrogen bonding networks that dictate the crystal architecture. nih.govresearchgate.netznaturforsch.com

These combined interactions lead to the formation of well-ordered three-dimensional crystalline arrays. znaturforsch.com The specific arrangement, or crystal packing, influences the physical properties of the material, such as its density and mechanical stability.

Structural Distortions and Conformational Flexibility in Nickel--Pyridine (1/1)

While idealized geometries like a perfect octahedron are useful concepts, real crystal structures almost always exhibit some degree of distortion. For octahedral Ni(II) complexes, these distortions arise from a combination of electronic and steric factors.

Tetragonal Distortion: In trans-[NiCl2(py)4], the coordination environment is best described as a tetragonally distorted octahedron. This is evident from the difference in the bond lengths between the axial (Ni-Cl) and equatorial (Ni-N) ligands. researchgate.net The Ni-N bonds are typically shorter than the Ni-Cl bonds, leading to a compression or elongation along the Cl-Ni-Cl axis. Such distortions are common in six-coordinate complexes and can be influenced by the Jahn-Teller effect in other systems, though for a d⁸ high-spin ion like Ni(II) in an octahedral field, the ground state is orbitally non-degenerate, and thus a strong Jahn-Teller distortion is not expected. iitk.ac.inlibretexts.org

Angular Distortions: The angles between adjacent ligands may deviate from the ideal 90° of a perfect octahedron. For instance, the N-Ni-N angles in the equatorial plane may be slightly greater or less than 90° to accommodate the steric bulk of the pyridine ligands. nih.govresearchgate.netorientjchem.org

Conformational Flexibility: The pyridine ligands themselves possess a degree of conformational flexibility. While the aromatic ring is rigid, it can rotate around the Ni-N bond. The specific orientation (torsion angle) adopted by each pyridine ring in the solid state is the one that minimizes steric hindrance with adjacent ligands and maximizes favorable intermolecular packing interactions. uni-luebeck.de

Spectroscopic Techniques for Structural Characterization

While diffraction methods provide information on the long-range order in the crystalline state, spectroscopic techniques probe the local bonding environment and vibrational modes of the molecules.

Vibrational Spectroscopy (IR, Raman) for Ligand and Metal-Ligand Bond Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that measure the vibrational energies of a molecule. When a pyridine molecule coordinates to a nickel ion, characteristic shifts in its vibrational frequencies occur, providing clear evidence of complex formation and offering insights into the nature of the Ni-N bond. youtube.comrsc.orgresearchgate.net

Several key regions in the vibrational spectrum are diagnostic:

Pyridine Ring Modes: The vibrational modes of the pyridine ring are sensitive to coordination. The high-frequency ring stretching vibrations (typically found between 1400 and 1650 cm⁻¹) often shift to higher wavenumbers upon coordination to a metal center. This is due to the kinematic coupling and electronic effects of the nitrogen atom being bound to the electron-withdrawing metal ion. researchgate.net For example, a prominent ring breathing mode of free pyridine at ~992 cm⁻¹ is often observed to shift to >1000 cm⁻¹ in the complex. researchgate.net

C-H Modes: The out-of-plane C-H bending vibrations can also shift upon complexation, reflecting changes in the electronic structure of the aromatic ring.

Metal-Ligand Modes: The most direct evidence of coordination comes from the appearance of new vibrational modes at lower frequencies, corresponding to the stretching and bending of the newly formed Ni-N bond. The Ni-N stretching vibration (ν(Ni-N)) is typically observed in the far-infrared region of the spectrum, generally between 200 and 400 cm⁻¹. acs.org These modes are often weak in the IR spectrum but can sometimes be more readily observed by Raman spectroscopy.

Table 2: Comparison of Selected Vibrational Frequencies (cm⁻¹) for Free Pyridine vs. Coordinated Pyridine in a Ni(II) Complex

| Vibrational Mode | Free Pyridine (approx.) | Coordinated Pyridine (approx.) | Shift Direction |

|---|---|---|---|

| Ring Breathing | 992 | 1015 | + (Higher Wavenumber) |

| Ring Stretching | 1583 | 1605 | + (Higher Wavenumber) |

| In-plane Ring Bending | 605 | 630 | + (Higher Wavenumber) |

| Ni-N Stretch | - | ~250-350 | New Band |

Note: Exact frequencies can vary depending on the specific complex and its solid-state environment. Data compiled from multiple sources. researchgate.netcdnsciencepub.com

By analyzing these characteristic shifts and the appearance of new metal-ligand bands, vibrational spectroscopy provides powerful confirmation of the coordination of pyridine to the nickel center.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy provides a powerful tool for investigating the solution-state structure and dynamics of the Nickel-pyridine (1/1) complex. However, the paramagnetic nature of the high-spin nickel(II) center (d⁸ configuration in an octahedral or tetrahedral environment) introduces significant challenges not typically encountered in the NMR of diamagnetic compounds. The unpaired electrons on the nickel ion cause large chemical shift spreads, significant line broadening, and rapid nuclear relaxation. These phenomena, while complicating spectral interpretation, also offer a wealth of information regarding the electronic structure and the immediate coordination sphere of the nickel center.

The isotropic shifts observed in the ¹H NMR spectrum of nickel(II)-pyridine complexes are the sum of two contributions: the contact shift and the pseudo-contact (or dipolar) shift. For nickel(II) complexes with a ³A₂g ground state in a near-octahedral geometry, the magnetic susceptibility is largely isotropic, and therefore the dipolar contribution to the chemical shift is often considered negligible. cdnsciencepub.com Consequently, the observed isotropic shifts are primarily attributed to the Fermi contact interaction, which arises from the delocalization of unpaired electron spin density from the nickel ion to the nuclei of the pyridine ligand. cdnsciencepub.com This spin delocalization typically occurs through the σ-framework of the ligand.

The assignment of the broadened and shifted resonances in the ¹H NMR spectrum of a Nickel-pyridine (1/1) complex can be challenging. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy), have been successfully employed to assign hyperfine-shifted resonances in paramagnetic nickel(II) complexes containing pyridine-like ligands. nih.govmarquette.edu These experiments reveal scalar coupling networks between protons, allowing for the assignment of adjacent protons in the pyridine ring.

The protons on the pyridine ligand in a Nickel-pyridine (1/1) complex are expected to show significantly different chemical shifts compared to free pyridine. The α-protons (adjacent to the nitrogen) are typically the most affected due to their proximity to the coordination site, followed by the β- and γ-protons. The magnitude and direction of the contact shifts provide insight into the mechanism of spin delocalization.

Below is an illustrative table of expected ¹H NMR chemical shifts for a generic Nickel-pyridine (1/1) complex in an organic solvent, contrasted with free pyridine. The exact values can vary depending on the counterion, solvent, and temperature.

| Proton | Free Pyridine (ppm) | Nickel-pyridine (1/1) Complex (ppm, illustrative) | Isotropic Shift (ppm, illustrative) |

|---|---|---|---|

| α-H | ~8.6 | -40 to -60 | -48.6 to -68.6 |

| β-H | ~7.4 | -10 to -20 | -17.4 to -27.4 |

| γ-H | ~7.8 | +5 to +15 | -2.8 to +7.2 |

Advanced Diffraction Methods in Nickel--Pyridine (1/1) Research

While single-crystal X-ray diffraction is the workhorse for determining the solid-state structure of coordination compounds, advanced diffraction techniques can provide unique insights, particularly for challenging systems.

Neutron Diffraction for Hydrogen Atom Localization

Neutron diffraction is an exceptionally powerful technique for accurately locating hydrogen atoms in crystal structures. Unlike X-ray diffraction, where scattering is dependent on electron density (making hydrogen atoms with their single electron difficult to detect, especially in the presence of heavy atoms like nickel), neutrons are scattered by the atomic nuclei. The scattering cross-section of hydrogen (or more commonly, its isotope deuterium, which is often used to reduce incoherent scattering) is comparable to that of heavier atoms. nih.goviupac.orgosti.gov

For the Nickel-pyridine (1/1) complex, neutron diffraction could be instrumental in:

Determining precise N-H and C-H bond lengths and angles within the pyridine ligand.

Characterizing hydrogen bonding interactions between the complex and any co-crystallized solvent molecules or counterions. The geometry of such hydrogen bonds is crucial for understanding the supramolecular assembly in the solid state.

Investigating weak C-H···X interactions , where X could be an anion or a neighboring molecule.

The table below illustrates the kind of precise structural information that could be obtained from a neutron diffraction study of a hypothetical deuterated Nickel-pyridine (1/1) complex.

| Parameter | Typical X-ray Diffraction Precision (Å) | Expected Neutron Diffraction Precision (Å) | Structural Significance |

|---|---|---|---|

| C-D bond length | 0.95 ± 0.05 | 1.09 ± 0.005 | Accurate molecular geometry |

| Hydrogen bond D···A distance | Uncertain | 1.80 ± 0.008 | Strength and nature of intermolecular forces |

| Ni···D distance | Not typically determined | Can be precisely measured | Understanding steric interactions |

Electron Diffraction for Nanocrystalline Samples

When single crystals of sufficient size and quality for X-ray or neutron diffraction cannot be grown, electron diffraction (ED) emerges as a critical tool for structural analysis. Due to the much stronger interaction of electrons with matter compared to X-rays, even nanocrystalline samples, with dimensions on the order of tens to hundreds of nanometers, can be studied. cuni.czacs.orgacs.org

Modern three-dimensional electron diffraction (3D ED) techniques, such as continuous rotation electron diffraction or precession electron diffraction, allow for the collection of complete or near-complete diffraction datasets from a single nanocrystal. cuni.czacs.orgacs.org This data can be used for ab initio structure determination and refinement, providing atomic-resolution structures from materials that were previously intractable. acs.org

For a nanocrystalline powder of Nickel-pyridine (1/1), electron diffraction would be the method of choice to:

Determine the unit cell parameters and space group.

Solve the crystal structure, revealing the coordination geometry of the nickel center and the packing of the molecules.

Identify different crystalline phases or polymorphs within the sample.

The strong dynamical scattering effects, which were once a major hurdle in electron crystallography, can now be more effectively managed with advanced data collection and processing techniques. cuni.cz

| Technique | Sample Requirement | Information Obtained | Relevance to Nickel-pyridine (1/1) |

|---|---|---|---|

| Single-Crystal X-ray Diffraction | Single crystal (~10-100 μm) | Precise atomic coordinates (non-H), bond lengths, angles | Standard for solid-state structure |

| Neutron Diffraction | Large single crystal (~1 mm³) | Precise coordinates of all atoms, including H | Detailed analysis of hydrogen bonding |

| Electron Diffraction | Nanocrystals (<1 μm) | Atomic coordinates, unit cell, space group | Structure determination when large crystals are unavailable |

Influence of Counterions and Solvents on Nickel--Pyridine (1/1) Structure

The coordination environment and the resulting solid-state structure of the Nickel-pyridine (1/1) moiety are highly sensitive to the nature of the counterion and the solvent used during synthesis and crystallization. These components can directly participate in the coordination sphere of the nickel ion or influence the crystal packing through non-covalent interactions.

Influence of Counterions:

The choice of counterion (X⁻ in a hypothetical [Ni(py)X₂] or [Ni(py)(solvent)ₙ]X₂ complex) plays a critical role. The coordinating ability of the anion is a key factor.

Weakly Coordinating Anions: Bulky, weakly coordinating anions like perchlorate (B79767) (ClO₄⁻), tetrafluoroborate (B81430) (BF₄⁻), or triflate (OTf⁻) are less likely to bind directly to the nickel ion. acs.org In their presence, solvent molecules are more likely to occupy the remaining coordination sites, leading to the formation of cationic complexes such as [Ni(py)(solvent)ₙ]²⁺. These large anions then stabilize the crystal lattice through electrostatic and weaker interactions like hydrogen bonding.

Influence of Solvents:

The solvent can influence the structure in several ways:

Direct Coordination: In cases where the counterion is weakly coordinating, solvent molecules with donor atoms (e.g., acetonitrile, dimethylformamide, water) can directly coordinate to the nickel center to satisfy its coordination number, which is typically four, five, or six for Ni(II).

Solvatochromism: The color of nickel(II) complexes is often dependent on the coordination geometry, which can be influenced by the solvent. This phenomenon, known as solvatochromism, can indicate changes in the coordination sphere. For example, a complex might be square planar (often yellow or red, diamagnetic) in a non-coordinating solvent but become octahedral (typically blue or green, paramagnetic) in a coordinating solvent like pyridine itself. scispace.com

The interplay between the counterion and solvent determines the final structure, as summarized in the table below.

| Counterion Type | Solvent Type | Likely Structural Motif | Example Formula |

|---|---|---|---|

| Strongly Coordinating (e.g., Cl⁻) | Non-coordinating (e.g., CH₂Cl₂) | Neutral complex, anion in coordination sphere | [Ni(py)Cl₂] |

| Weakly Coordinating (e.g., BF₄⁻) | Coordinating (e.g., CH₃CN) | Cationic complex, solvent in coordination sphere | Ni(py)(CH₃CN)₄₂ |

| Weakly Coordinating (e.g., ClO₄⁻) | Coordinating (e.g., H₂O) | Cationic complex with aquo ligands | Ni(py)(H₂O)₄₂ |

| Strongly Coordinating (e.g., Br⁻) | Coordinating (e.g., Pyridine) | Neutral complex with additional pyridine ligands | [Ni(py)₄Br₂] |

Electronic Structure and Bonding Characterization in Nickel Pyridine 1/1 Systems

Ligand Field Theory Applications to Nickel--Pyridine (1/1) Electronic States

Ligand Field Theory (LFT) extends Crystal Field Theory (CFT) by incorporating the covalent nature of metal-ligand bonds, offering a more complete picture of the electronic structure in coordination complexes. libretexts.org For a Nickel--Pyridine (1/1) system, where a single pyridine (B92270) ligand is part of the coordination sphere of a Nickel(II) ion, LFT helps to explain the splitting of the d-orbitals and the resulting electronic properties.

Nickel(II) has a d⁸ electron configuration. pearson.com The presence of ligands around the Ni(II) ion removes the degeneracy of the five d-orbitals. libretexts.orgyoutube.com The pattern of this splitting is critically dependent on the coordination geometry of the complex.

In a hypothetical octahedral complex where one ligand is pyridine and the others are, for example, water molecules ([Ni(py)(H₂O)₅]²⁺), the pyridine ligand creates an asymmetric field. However, for simplicity, we can consider the average effect in a pseudo-octahedral environment. The d-orbitals split into two distinct energy levels: a lower-energy triplet (t₂g: dxy, dxz, dyz) and a higher-energy doublet (eg: dz², dx²-y²). fiveable.me For a d⁸ configuration in an octahedral field, the electronic arrangement will be t₂g⁶ eg². This configuration results in two unpaired electrons in the eg orbitals, rendering the complex paramagnetic with a high-spin state.

If the monopyridine complex adopts a square planar geometry (e.g., with three other ligands like Cl⁻), the d-orbital splitting is more complex. The orbitals split into four distinct energy levels: dx²-y², dxy, dz², and a degenerate dxz/dyz pair. fiveable.me For a d⁸ metal like Ni(II), the eight electrons will fill the four lower-energy orbitals, resulting in a diamagnetic, low-spin complex. Tetrahedral geometry, which is less common for Ni(II) but possible, results in an inverted splitting pattern compared to octahedral, with the t₂ set being higher in energy than the e set. pearson.com Tetrahedral Ni(II) complexes are typically high-spin.

Table 1: Electron Configuration of Ni(II) (d⁸) in Various Monopyridine Environments

| Geometry | d-Orbital Splitting Pattern | Electron Configuration | Spin State | Magnetic Properties |

| Octahedral | eg > t₂g | t₂g⁶ eg² | High-spin | Paramagnetic |

| Square Planar | dx²-y² > dxy > dz² > (dxz, dyz) | (dxz, dyz)⁴ dz²² dxy² | Low-spin | Diamagnetic |

| Tetrahedral | t₂ > e | e⁴ t₂⁴ | High-spin | Paramagnetic |

The magnitude of the energy gap between the split d-orbitals (Δ), known as the ligand field splitting energy, is determined by the nature of the ligands. youtube.com The spectrochemical series arranges ligands based on their ability to cause d-orbital splitting. Pyridine is considered a moderately strong-field ligand, stronger than halide and water ligands but weaker than cyanide or carbon monoxide. vedantu.com

Spectroscopic Probes of Electronic Transitions in Nickel--Pyridine (1/1)

Spectroscopy is an indispensable tool for investigating the electronic and geometric structures of coordination compounds. Different techniques provide complementary information about the nature of the metal-ligand bonding and the arrangement of atoms in the complex.

UV-Visible spectroscopy probes the electronic transitions between the split d-orbitals. The absorption of light at specific wavelengths corresponds to the energy required to promote an electron from a lower-energy d-orbital to a higher-energy one (d-d transitions). The color of transition metal complexes is a direct result of these absorptions. ionicviper.orgcetjournal.it

For a typical high-spin octahedral Ni(II) complex, three spin-allowed d-d transitions are expected. In a Nickel--Pyridine (1/1) system with pseudo-octahedral geometry, these bands can be assigned using a Tanabe-Sugano diagram for a d⁸ ion. The presence of the pyridine ligand, being a stronger field ligand than water, would be expected to shift these absorption bands to a higher energy (shorter wavelength) compared to the hexa-aqua nickel(II) ion, [Ni(H₂O)₆]²⁺. chemijournal.com In addition to d-d transitions, more intense charge-transfer (CT) bands, often occurring in the UV region, may be observed. These correspond to the transfer of an electron from a ligand-based molecular orbital to a metal-based one (LMCT) or vice versa (MLCT). researchgate.net

Table 2: Typical UV-Vis Absorption Bands for High-Spin Octahedral Ni(II) Complexes

| Transition | Wavelength Range (nm) | Molar Absorptivity (ε, L mol⁻¹ cm⁻¹) | Description |

| ³A₂g → ³T₂g | 800 - 1300 | < 10 | Lowest energy d-d transition |

| ³A₂g → ³T₁g(F) | 500 - 700 | < 20 | Second spin-allowed d-d transition |

| ³A₂g → ³T₁g(P) | 350 - 450 | < 30 | Highest energy spin-allowed d-d transition |

| Charge Transfer | < 300 | > 1000 | Ligand-to-Metal or Metal-to-Ligand |

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the local geometric and electronic structure of the absorbing atom. rsc.orgresearchgate.net For Nickel--Pyridine (1/1) systems, Ni K-edge and L-edge XAS can be employed.

Ni K-edge XAS: This involves the excitation of a 1s core electron. The pre-edge region can feature a weak 1s → 3d transition, which is quadrupole-allowed and provides information on the symmetry of the nickel site. researchgate.netnih.gov The main edge, or X-ray Absorption Near Edge Structure (XANES), is sensitive to the oxidation state and coordination geometry (e.g., octahedral vs. square planar). nih.govacs.org The Extended X-ray Absorption Fine Structure (EXAFS) region provides precise information on the bond distances and coordination numbers of the atoms immediately surrounding the nickel center. acs.org

Ni L-edge XAS: This technique probes the dipole-allowed 2p → 3d transitions, making it a direct probe of the empty 3d states. nih.govacs.org It is highly sensitive to the spin state, oxidation state, and metal-ligand covalency. acs.org By analyzing the L-edge spectra, one can gain detailed insight into the electronic configuration and bonding within the complex.

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. It is therefore highly applicable to paramagnetic nickel complexes, such as those with Ni(I) (d⁹), high-spin Ni(II) (d⁸), or Ni(III) (d⁷) centers. nih.govias.ac.in

For a high-spin d⁸ Ni(II) monopyridine complex in an octahedral or tetrahedral environment, the S=1 ground state would, in principle, be EPR active. However, large zero-field splitting and rapid relaxation often make Ni(II) EPR spectra difficult to observe except at very low temperatures. ias.ac.in

The technique is particularly powerful for studying Ni(I) and Ni(III) species, which may be generated through redox reactions of a parent Ni(II)-pyridine complex. The EPR spectrum provides the g-tensor and hyperfine coupling constants. These parameters are sensitive probes of the electronic structure, revealing how the unpaired electron's spin density is distributed between the nickel ion and the pyridine ligand. nih.govrsc.org Analysis of the hyperfine coupling to the ¹⁴N nucleus of the pyridine can provide direct evidence of the covalent interaction and the presence of the pyridine ligand in the first coordination sphere of the paramagnetic nickel ion. nih.govacs.org

Metal-Ligand Covalency and Orbital Interactions in Nickel--Pyridine (1/1)

The degree of covalency in the metal-ligand bond can be estimated using techniques like X-ray photoelectron spectroscopy (XPS), by analyzing the difference between the Ni 2p3/2 and N 1s binding energies. researchgate.net Theoretical studies using density functional theory (DFT) help to elucidate the orbital interactions that govern the structure and binding energies in M²⁺(Pyridine)ₓ complexes. nih.gov These calculations show that the trends in sequential binding energies are determined by a balance between the valence electronic configuration of the metal cation and repulsive ligand-ligand interactions. nih.gov

Magnetic Susceptibility and Spin Crossover Phenomena in Related Nickel-Pyridine Systems

Nickel(II) is a d⁸ ion, and its complexes can exist in different spin states depending on the coordination geometry and ligand field strength. In octahedral complexes with pyridine-based ligands, Ni(II) is typically in a high-spin (S=1) state, exhibiting paramagnetism. The magnetic properties of these systems are often studied by measuring the magnetic susceptibility (χ) as a function of temperature (T). The product χT is a useful parameter for analyzing magnetic behavior.

For instance, in mononuclear nickel(II) complexes with functionalized terpyridine derivatives, the room temperature χMT values are around 1.17-1.19 cm³ mol⁻¹ K, consistent with a magnetically isolated S=1 spin state. nih.gov Similarly, for the complex [Ni(H₂O)₂(py)₄]²⁺, analysis of magnetic susceptibility and magnetization indicates strong magnetism in one direction, which is attributed to the strong axial ligand field causing a negative zero-field splitting (D < 0). proquest.com

| Complex | χMT at 300 K (cm³·K·mol⁻¹) | Magnetic Behavior/Spin State | Reference |

|---|---|---|---|

| Nickel(II) with functionalized terpyridine | 1.19 | Paramagnetic (S=1) | nih.gov |

| [NiII(hfac)₂(PyBTM)₂] | 2.12 | Ferromagnetic interaction between Ni(II) (S=1) and two radical ligands (S=1/2) | nih.gov |

Spin Crossover (SCO) is a phenomenon where a complex can switch between a high-spin (HS) and a low-spin (LS) state in response to external stimuli like temperature, pressure, or light. While classic SCO is common for iron(II) complexes, related spin-transition-like behaviors are observed in nickel(II) systems. acs.org

Coordination-Induced Spin-State Switching (CISSS) has been observed in nickel(II) porphyrinates where the axial coordination of a ligand like pyridine can cause the Ni(II) center to switch from a low-spin (S=0, square planar) to a high-spin (S=1, octahedral) state. mdpi.comresearchgate.net In some nickel(II) complexes with bioinspired N₃S₂ ligand sets, a temperature-dependent equilibrium between S=1 and S=0 states has been documented, with significant changes in the axial Ni-N bond lengths accompanying the transition. acs.org In a nickel(II)-radical compound system, a drastic spin transition between a diamagnetic (Stotal=0) low-temperature state and a paramagnetic (Stotal=1) high-temperature state was observed, driven by antiferromagnetic coupling between the Ni(II) ion and the radical ligands. acs.org

Photoelectron Spectroscopy for Core-Level and Valence Band Characterization

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to investigate the electronic states of atoms in a compound. For nickel-pyridine systems, XPS can provide detailed information on the oxidation state of the nickel ion and the nature of the metal-ligand bond by measuring the binding energies of core-level electrons. researchgate.net

The Ni 2p spectrum is particularly informative. High-spin Ni(II) compounds, which possess unpaired 3d electrons, exhibit strong satellite lines in their Ni 2p spectra. researchgate.net These satellites arise from multi-electron excitation processes (shake-up events) where a core electron's photoejection is accompanied by a valence electron excitation. In contrast, low-spin (diamagnetic) Ni(II) complexes show weak or absent satellite structures. researchgate.net The presence, absence, and intensity of these satellite peaks can therefore be used to classify complexes with regard to their magnetic properties. researchgate.net

Furthermore, the spin-orbit splitting between the Ni 2p₁/₂ and Ni 2p₃/₂ peaks is typically larger for high-spin Ni(II) complexes compared to their low-spin counterparts. researchgate.net Analysis of the N 1s core-level spectrum provides information about the nitrogen atoms in the pyridine ligand. A shift in the N 1s binding energy upon coordination to the nickel center reflects the change in the electronic environment of the nitrogen atom due to the formation of the Ni-N bond. researchgate.net

| Spectral Region | Information Obtained | Distinguishing Feature (High-Spin vs. Low-Spin Ni(II)) | Reference |

|---|---|---|---|

| Ni 2p | Oxidation state, spin state, metal-ligand bond covalency | Strong satellite peaks present in high-spin complexes; larger spin-orbit splitting | researchgate.net |

| N 1s | Electronic environment of ligand nitrogen atom | Binding energy shift upon coordination indicates bond formation | researchgate.net |

Reactivity, Stability, and Mechanistic Studies of Nickel Pyridine 1/1 Complexes

Ligand Exchange Reactions Involving Pyridine (B92270) in Nickel-Pyridine (1/1)

Ligand exchange reactions are fundamental to understanding the dynamic nature of coordination complexes in solution. For nickel(II) complexes, these reactions are typically rapid, reflecting the labile nature of the Ni(II) center.

The kinetics of ligand exchange at a Ni(II) center are often studied to elucidate the reaction mechanism. Generally, the substitution of a ligand on a solvated Ni(II) ion is thought to proceed through a dissociative interchange (Id) mechanism, where the rate-determining step is the dissociation of a solvent molecule from the inner coordination sphere of the metal ion.

While specific kinetic data for the 1:1 nickel-pyridine complex is not extensively documented in readily available literature, the principles can be inferred from studies of similar systems. For instance, the rate of formation of nickel(II) complexes often shows a strong dependence on the nature of the solvent but is less dependent on the incoming ligand, which is characteristic of a dissociative mechanism.

The thermodynamics of complex formation are described by stability constants (K). For the formation of a 1:1 nickel-pyridine complex, the equilibrium can be represented as:

[Ni(S)6]2+ + py ⇌ [Ni(S)5(py)]2+ + S (where S is a solvent molecule)

The stability constants for nickel(II) complexes with various pyridine-based ligands have been determined, and these values are influenced by factors such as the basicity of the pyridine derivative and steric effects. The stability of these complexes generally follows the Irving-Williams series.

Interactive Table: Stability Constants of Nickel(II) Complexes with Pyridine and Related Ligands

| Ligand | Log K₁ | Temperature (°C) | Ionic Strength (M) |

| Pyridine | ~1.8-2.0 | 25 | Variable |

| 2-(Aminomethyl)pyridine | 6.09 | 25 | 0.1 (KNO₃) |

| Pyridoxamine | 4.73 | 37 | 0.15 (NaClO₄) |

Note: The data presented are for related systems and provide an approximation for the Nickel--pyridine (1/1) complex.

The thermodynamic parameters for the formation of a 1:1 Ni(II)-isatin-bishydrazone complex, which contains a pyridine moiety, were found to have a negative enthalpy change (ΔH⁰), indicating an exothermic reaction, and a positive entropy change (ΔS⁰), suggesting that the release of solvent molecules is a driving force for the complexation iiste.org.

The solvent plays a crucial role in ligand exchange reactions. It acts not only as the medium but also as a competing ligand. The rate of solvent exchange on the Ni(II) ion is a key parameter that often dictates the upper limit for the rate of ligand substitution.

Studies on the reaction of Ni(II) ions with pyridine-2-azodimethylaniline in various solvents have shown a wide variation in the ratio of the rates of ligand substitution to solvent exchange. This suggests that the solvent structure and its ability to stabilize the transition state are important factors niscpr.res.in. For instance, in solvents that can strongly coordinate to the nickel center, the rate of pyridine substitution may be slower due to the increased stability of the solvated nickel ion. The polarity of the solvent can also influence the equilibrium constant of adduct formation, as seen in studies of Ni(II)-β-thioxoketone complexes with pyridine, where the equilibrium constant increased with the polarity of the solvent researchgate.net.

Redox Chemistry of Nickel-Pyridine (1/1) Complexes

The redox chemistry of nickel complexes is of great interest due to their applications in catalysis and materials science. The pyridine ligand can influence the electrochemical properties of the nickel center.

Nickel(II) complexes can undergo both oxidation (to Ni(III)) and reduction (to Ni(I) or Ni(0)). The redox potentials for these processes are sensitive to the coordination environment of the nickel ion. Cyclic voltammetry is a common technique used to study the electrochemical behavior of these complexes.

For many nickel complexes with polypyridine ligands, the reduction processes are often ligand-centered, while the oxidation is metal-centered mdpi.com. The reduction of a Ni(II)-terpyridine complex, for example, can be described as the formation of a Ni(II) center with a radical anionic terpyridine ligand researchgate.net.

The electrochemical reduction of Ni(II) complexes with ligands containing N and S donor atoms, such as 1,8-bis(2-pyridyl)-3,6-dithioctane, has been shown to involve a Ni(II)/Ni(I) couple. The reduction potential is influenced by the donor atoms, with N₂S₂ ligands leading to less negative reduction potentials compared to N₆ ligands nih.govwikipedia.orgresearchgate.net.

Interactive Table: Reduction Potentials of Selected Nickel(II) Complexes

| Complex | Redox Couple | Potential (V vs. Fc/Fc⁺) | Solvent |

| [Ni(terpyridine)₂]²⁺ | Ni(II)/Ni(I) | -1.29 | Acetonitrile |

| [Ni(pdto)(CH₃CN)₂]²⁺ | Ni(II)/Ni(I) | -1.10 | Acetonitrile |

| [Ni(pyrithione)₂] | Ni(II)/Ni(I) | -1.68 | Acetonitrile |

Note: pdto = 1,8-bis(2-pyridyl)-3,6-dithioctane. The data provided are for related nickel-pyridine systems.

The pyridine ligand, being a π-acceptor, can stabilize lower oxidation states of nickel. The electronic properties of the pyridine ring, which can be tuned by substituents, influence the redox potentials of the complex mdpi.com. Electron-donating groups on the pyridine ring tend to make the reduction of the nickel center more difficult (more negative potential), while electron-withdrawing groups facilitate reduction.

Thermal and Chemical Stability Under Various Conditions

The stability of nickel-pyridine complexes under different conditions is a critical factor for their practical applications.

The thermal decomposition of nickel(II) complexes with pyridine N-oxide and substituted pyridine N-oxides has been studied, revealing that some complexes lose ligand molecules upon heating to form stable phases with a lower ligand content jscimedcentral.com. The thermal decomposition of a Ni(II) complex with pyridine-2,6-dicarboxylic acid was found to proceed in several stages, ultimately yielding nickel oxide (NiO) as the final product acs.org. A study on a Ni(II) complex of 2-hydroxy-pyridine-N-oxide also detailed its thermal decomposition pathway chemrxiv.org.

In terms of chemical stability, nickel(II) complexes with pyridine ligands are generally stable in solution. However, their stability can be affected by pH. In acidic solutions, protonation of the pyridine nitrogen can lead to dissociation of the ligand from the nickel center. A Ni(II) complex with two cationic ligands showed exceptional stability in water, with no decomposition observed at pH 1 for at least two weeks acs.org. The stability of nickel(II)-pyridine complexes in the solid state has been noted to be good, with no decomposition observed over long periods when stored properly.

Degradation Mechanisms of Nickel-Pyridine (1/1)

The degradation of nickel-pyridine complexes can proceed through several mechanisms, primarily thermal decomposition and chemical degradation.

Thermal Degradation: Studies on related nickel(II) bipyridine complexes provide insight into the thermal degradation pathways that nickel-pyridine (1/1) may undergo. When heated under an inert atmosphere, these complexes can pyrolyze to yield zero-valent nickel nanoparticles researchgate.net. The decomposition process for halide-containing precursors, such as [Ni(py)₄]Cl₂, involves distinct steps. Thermogravimetric analysis shows that degradation often begins with the loss of pyridine ligands, followed by further decomposition. For instance, the thermal decomposition of [Ni(py)₄]Cl₂ proceeds through intermediates like [Ni(py)₂Cl₂] and [Ni(py)Cl₂], eventually leading to the formation of nickel(II) chloride and finally metallic nickel at higher temperatures.

Analysis of volatile products evolved during the thermal degradation of similar complexes indicates pathways such as dehydrochlorination, dechlorination, and partial oxidation contribute to the clean decomposition to zero-valent nickel researchgate.net. The exact temperature ranges and products depend on factors like the heating rate and the surrounding atmosphere researchgate.net.

Chemical Degradation: Nickel-pyridine complexes can also degrade through chemical pathways, such as dissociation in solution. The stability of the complex is influenced by the solvent and the presence of other coordinating species. In acidic solutions, protonation of the pyridine ligand can lead to its dissociation from the nickel center acs.org. The complex's stability generally decreases in the presence of strong acids, which can lead to the complete decomposition of the coordination compound acs.org.

Pathways for Nickel-Pyridine (1/1) Transformation

Nickel-pyridine complexes are versatile and can undergo several transformations, which are fundamental to their role in catalysis and synthesis. These transformations often involve changes in the nickel's oxidation state or coordination environment.

Redox Chemistry and Changes in Oxidation State: A key feature of nickel chemistry is the accessibility of multiple oxidation states, including Ni(0), Ni(I), Ni(II), Ni(III), and Ni(IV) mdpi.com. The transformation between these states is central to the catalytic activity of nickel complexes. Common mechanistic steps include:

Oxidative Addition: A process where the nickel center's oxidation state increases, typically by two, as it breaks a chemical bond in a substrate.

Reductive Elimination: The reverse of oxidative addition, where the oxidation state decreases as a new bond is formed between two ligands, which are then released from the metal center.

Unlike palladium, which often cycles between even-electron oxidation states (0, +II, +IV), nickel catalysis frequently involves single-electron pathways, accessing paramagnetic Ni(I) and Ni(III) intermediates mdpi.com. For example, a catalytic cycle might involve the reduction of a Ni(II) precursor to a Ni(I) species, which then undergoes oxidative addition to form a Ni(III) intermediate mdpi.com.

Ligand-Centered Transformations: The pyridine ligand is not always a passive spectator. In some cases, the nickel center can mediate transformations of the ligand itself. Research has shown that new ligands can be formed in situ from precursors like 2-cyanopyridine under the influence of a nickel ion, leading to the formation of entirely new complex structures rsc.org.

Structural Isomerization and Ligand Exchange: Nickel(II) complexes, with their d⁸ electron configuration, can adopt various geometries, including square-planar, tetrahedral, and octahedral jscimedcentral.com. Transformation between these geometries can be triggered by changes in the ligand environment, such as the coordination or dissociation of solvent molecules or other ligands acs.orgrsc.org. For instance, a square-planar complex might convert to an octahedral one by coordinating two additional ligands at its axial positions rsc.org. This dynamic behavior is crucial for the complex's reactivity, as different geometries can have vastly different catalytic properties.

Reactions with Small Molecules (e.g., O₂, H₂, CO₂, N₂)

The ability of nickel-pyridine complexes to interact with and activate small, abundant molecules is a significant area of research, with implications for sustainable chemistry and energy.

Carbon Dioxide (CO₂): Nickel complexes have demonstrated notable reactivity with CO₂.

Insertion Reactions: Nickel-hydride complexes can undergo insertion of CO₂ into the Ni-H bond to form nickel-formate species. This reaction is often reversible and is a key step in the catalytic hydrogenation of CO₂ researchgate.net. The rate of this insertion can be influenced by the solvent, with Lewis basic solvents like pyridine potentially accelerating the reaction researchgate.net.

Carboxylation: Nickel-alkyl or -aryl complexes can react with CO₂ to form nickel-carboxylate complexes researchgate.net.

Catalytic Fixation: Some nickel-pyridine complexes act as catalysts for the fixation of CO₂, for example, in the reaction of CO₂ with epoxides to produce cyclic carbonates rsc.org. These reactions leverage the Lewis acidic nickel center to activate the epoxide and a Lewis basic site on the complex to interact with CO₂ rsc.org.

| Reactant Complex Type | Reaction Type | Product Type | Significance |

|---|---|---|---|

| Nickel-Hydride | Insertion | Nickel-Formate | Key step in CO₂ hydrogenation |

| Nickel-Hydroxide | Fixation | Nickel-Bicarbonate | CO₂ capture |

| Ni(II) Complex + Epoxide | Catalytic Addition | Cyclic Carbonate | CO₂ utilization |

Hydrogen (H₂): Nickel-pyridine complexes are investigated as catalysts for both hydrogen production and hydrogenation reactions. In photocatalytic systems for H₂ evolution, a proposed mechanism involves the formation of a key nickel-hydride (Ni-H⁻) intermediate nih.govacs.org. This intermediate is generated through a series of protonation and reduction steps. The subsequent release of H₂ can occur through the interaction of this metal hydride with a proton source, which can even be a protonated nitrogen on the pyridine ligand itself nih.govacs.org.

Oxygen (O₂): The reaction of low-valent nickel complexes with O₂ can lead to the formation of peroxo or superoxo species. While specific studies on 1:1 nickel-pyridine are limited, research on related systems shows that Ni(II) can be oxidized to Ni(III) in the presence of O₂. High-valent species such as a Ni(III)₂(μ-1,2-peroxo) complex have been isolated, suggesting that nickel complexes can mediate the activation of dioxygen chemrxiv.org. This reactivity is relevant to understanding oxidative degradation pathways and the mechanisms of oxidation catalysis.

Nitrogen (N₂): The activation of dinitrogen is a challenging but important chemical transformation. While less common than reactions with CO₂ or H₂, nickel complexes have been studied for their potential to bind and reduce N₂. This reactivity is often dependent on the specific ligand environment, which must be able to stabilize the highly reduced nickel center required for N₂ binding and subsequent transformation into ammonia (B1221849) or other nitrogen-containing compounds.

Photoreactivity and Excited State Dynamics of Nickel-Pyridine (1/1)

The interaction of nickel-pyridine complexes with light can induce a range of photochemical and photophysical processes, including charge transfer, redox reactions, and changes in molecular structure rsc.org. Understanding these excited-state dynamics is crucial for developing new photocatalysts.

Upon absorption of light, a nickel-pyridine complex is promoted to an electronically excited state. The subsequent decay of this excited state can follow several pathways:

Metal-to-Ligand Charge Transfer (MLCT): An electron is promoted from a metal-centered orbital to a ligand-centered orbital.

Ligand-to-Metal Charge Transfer (LMCT): An electron is promoted from a ligand-centered orbital to a metal-centered orbital. In a Ni(III) complex with chloride and pyridinophane ligands, electronic transitions in the visible region were assigned to LMCT, which leads to photoreductive elimination of a chlorine atom rsc.org.

d-d Transitions: An electron is promoted between two metal-centered d-orbitals. These excited states can have different geometries and reactivity compared to the ground state. For instance, a square-planar Ni(II) complex can be excited to a tetrahedral ³d-d state, which may be more reactive towards bond homolysis ucla.edu.

The lifetimes of these excited states are critical for their ability to engage in chemical reactions. Ultrafast spectroscopic techniques have shown that initial excited states, like MLCT states, can decay rapidly (on the picosecond to nanosecond timescale) to longer-lived states, such as ³d-d states rsc.orgucla.edu. The binding of additional ligands, like pyridine, to the nickel center in the excited state can also occur, significantly influencing the relaxation pathways and lifetimes ucla.edu.

In the context of photocatalysis, these excited states can initiate redox cycles. For example, photoexcitation can lead to the generation of a reactive Ni(I) species, which then participates in catalytic cross-coupling reactions ucla.edu. In other systems, the excited nickel complex acts as a photosensitizer, transferring an electron to or from a substrate. Nickel pyridinethiolate complexes, for instance, are active photocatalysts for hydrogen production, where the catalytic cycle is initiated by light-driven reduction of the complex nih.govacs.org.

| Process | Description | Consequence | Typical Timescale |

|---|---|---|---|

| Light Absorption | Promotion to an excited electronic state (e.g., MLCT, LMCT, d-d). | Initiates all subsequent photochemical events. | Femtoseconds |

| Internal Conversion/Intersystem Crossing | Rapid decay from initially formed excited state to a lower-energy excited state (e.g., ¹MLCT → ³d-d). | Population of a long-lived, reactive state. | Picoseconds to Nanoseconds |

| Photoreductive Elimination | Light-induced cleavage of a metal-ligand bond, reducing the metal's oxidation state. | Generation of a coordinatively unsaturated, catalytically active species. | Varies |

| Excited-State Ligand Binding | Coordination of a solvent or other ligand to the excited complex. | Alters excited-state lifetime and reaction pathways. | Picoseconds to Nanoseconds |

| Energy/Electron Transfer | The excited complex transfers energy or an electron to/from another molecule. | Initiates a photocatalytic cycle. | Varies |

Theoretical and Computational Investigations of Nickel Pyridine 1/1

Density Functional Theory (DFT) Studies on Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has proven to be a powerful tool for investigating the electronic structure and geometry of transition metal complexes, including Nickel--pyridine (1/1). These computational methods allow for detailed predictions of molecular properties, offering insights that complement experimental findings.

Prediction of Coordination Geometry and Bond Lengths

DFT calculations are widely used to predict the optimized geometries of metal complexes. For Nickel(II) complexes, which typically have a d8 electron configuration, various coordination geometries such as square planar, tetrahedral, and octahedral are possible jscimedcentral.com. In the case of a simple 1:1 complex with a monodentate ligand like pyridine (B92270), the coordination environment would be completed by other ligands or solvent molecules in a real system. However, theoretical studies can focus on the fundamental Ni-pyridine interaction.

Theoretical optimizations of Ni(II) complexes containing pyridine or its derivatives consistently show the coordination of the pyridine ligand to the nickel center through the nitrogen atom youtube.comresearchgate.net. DFT calculations on various nickel-pyridine-containing complexes have predicted Ni-N bond lengths that are in good agreement with experimental data where available. For instance, in tetrahedrally coordinated Ni(II) complexes, Ni-N bond lengths have been reported in the range of 1.9585 Å to 2.0655 Å researchgate.net. In complexes with a distorted octahedral geometry, Ni-N bond lengths are also found within a similar range, typically between 2.0 and 2.1 Å nih.govmdpi.com. Specifically, for a [Ni(Py)4(NCS)2] complex, which has a slightly distorted octahedral geometry, the Ni-N bond lengths were determined by X-ray analysis and supported by DFT calculations tandfonline.com. While these examples involve more than a single pyridine ligand, they provide a reliable estimate for the expected Ni-N bond length in a simple Nickel--pyridine (1/1) unit.

A comparative DFT study of pyridine with different transition metals, including nickel, indicated that the metal atom coordinates with pyridine through the nitrogen atom of the ring youtube.comresearchgate.net. The geometry of the pyridine molecule itself is only slightly altered upon coordination, with minor changes in C-C and C-N bond lengths and angles within the aromatic ring rsc.org.

Table 1: Predicted Ni-N Bond Lengths in Nickel-Pyridine Containing Complexes from Computational Studies

| Complex Type | Computational Method | Predicted Ni-N Bond Length (Å) |

|---|---|---|

| Tetrahedral Ni(II) Complex | DFT-B3LYP/SDD | 1.9585 - 2.0655 researchgate.net |

| Octahedral Ni(II) Complex | DFT | ~2.0 - 2.1 nih.gov |

| Py/Ni-cluster complexes | DFT/LANL2DZ | 1.950–2.065 doi.org |

| Py/Ni-cluster complexes | DFT/6-311G** | 1.842–1.948 doi.org |

Note: The table presents a range of bond lengths from different nickel complexes containing pyridine or its derivatives, as specific data for a bare 1:1 complex is limited.

Calculation of Electronic States and Energy Gaps

DFT calculations are instrumental in elucidating the electronic structure of metal complexes, including the nature of the frontier molecular orbitals (HOMO and LUMO) and the energy gap between them. The HOMO-LUMO gap is a critical parameter that relates to the chemical reactivity and electronic transitions of a molecule.

For Ni(II) complexes, the electronic ground state and the ordering of d-orbitals are highly dependent on the coordination geometry. In an octahedral field, the d-orbitals split into t2g and eg sets, while in a square planar environment, a more complex splitting pattern is observed. Theoretical studies on various Ni(II)-pyridine systems have calculated these electronic structures.

The interaction between the nickel d-orbitals and the pyridine molecular orbitals leads to the formation of bonding and anti-bonding orbitals that define the electronic properties of the complex. The nitrogen lone pair of pyridine acts as a σ-donor, forming a coordinate bond with the nickel ion acs.org. Additionally, π-backbonding from the metal to the π* orbitals of the pyridine ring can occur, though its extent depends on the oxidation state and other ligands on the nickel.

Table 2: Representative Calculated Electronic Properties for Nickel-Pyridine Type Complexes

| Complex System | Property | Calculated Value (eV) |

|---|---|---|

| [Ni(N^C^N)X] (N^C^N = cyclometalated ligand with pyridine) | HOMO-LUMO Gap | 2.91 - 3.35 mdpi.com |

| Ni-N doped Graphene | d-band center relative to Fermi energy | -3.48 to -3.22 ucl.ac.uk |

| Ni(II) Porphyrin with Pyridine | Frontier Orbital Energy Shifts upon Solvation | < 0.18 acs.org |

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, which is crucial for understanding their behavior in a realistic environment, such as in solution.

Solution-Phase Behavior of Nickel--Pyridine (1/1)

While specific MD simulation studies solely focused on a Nickel--pyridine (1/1) complex are not abundant in the literature, the principles of MD can be applied to understand its likely behavior in solution. MD simulations model the interactions between the complex and the surrounding solvent molecules, allowing for the study of solvation shells, diffusion, and conformational dynamics diva-portal.org.

For a Nickel--pyridine (1/1) complex in an aqueous solution, the nickel ion would be expected to coordinate with water molecules to satisfy its preferred coordination number, typically six for Ni(II), forming a species like [Ni(pyridine)(H2O)5]2+. MD simulations can track the exchange of these coordinated water molecules with bulk solvent, providing information on the lability of the aqua ligands.